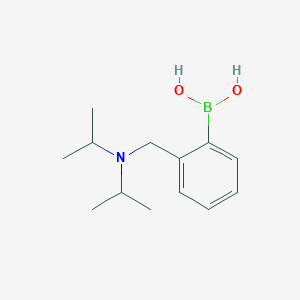

(2-((Diisopropylamino)methyl)phenyl)boronic acid

Descripción

BenchChem offers high-quality (2-((Diisopropylamino)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Diisopropylamino)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANVKXMUYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467288 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-26-7 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to (2-((diisopropylamino)methyl)phenyl)boronic acid

CAS Number: 95753-26-7

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of (2-((diisopropylamino)methyl)phenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, molecular structure, key physicochemical properties, and its role as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Significance of ortho-Aminoalkyl Phenylboronic Acids

Boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. Beyond their role as coupling partners, the unique electronic properties of the boronic acid moiety have led to their exploration as catalysts and sensors.

(2-((diisopropylamino)methyl)phenyl)boronic acid belongs to a specific subclass known as ortho-aminoalkyl phenylboronic acids. The defining feature of these molecules is the presence of an amino group in close proximity to the boronic acid functionality. This arrangement allows for a potential intramolecular dative bond between the nitrogen atom of the amino group and the vacant p-orbital of the boron atom. This interaction can significantly influence the compound's stability, reactivity, and catalytic activity, making it a subject of considerable research interest. The bulky diisopropyl groups on the nitrogen atom in the title compound further modulate these properties, offering unique steric and electronic effects.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of (2-((diisopropylamino)methyl)phenyl)boronic acid

| Property | Value | Source |

| CAS Number | 95753-26-7 | N/A |

| Molecular Formula | C₁₃H₂₂BNO₂ | N/A |

| Molecular Weight | 235.13 g/mol | N/A |

| Appearance | White to off-white solid | Typical observation |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMSO) | General knowledge |

Spectroscopic Characterization

While a specific experimental spectrum for this exact compound is not publicly available in the searched literature, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), the methine proton of the isopropyl groups (CH), and the methyl protons of the isopropyl groups (CH₃). The chemical shifts would be influenced by the electronic environment and the intramolecular interactions.

-

¹³C NMR: The carbon spectrum would display distinct resonances for the aromatic carbons (including the carbon bearing the boronic acid group), the benzylic carbon, and the carbons of the diisopropylamino group.

-

¹¹B NMR: This technique is particularly informative for studying the coordination environment of the boron atom. The chemical shift would indicate whether the boron is trigonal planar (sp²) or tetrahedral (sp³), providing insight into the strength of the intramolecular N-B coordination. Studies on similar ortho-aminomethyl arylboronic acids have shown that the degree of N-B dative bonding can be influenced by the substitution on the amine.[1]

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid

The synthesis of arylboronic acids is well-established, with the most common method involving the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Workflow

A plausible synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid is outlined below. This is a generalized procedure, and specific reaction conditions would require optimization.

Sources

An In-depth Technical Guide to the Spectroscopic Data of (2-((diisopropylamino)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-((diisopropylamino)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety ortho to a diisopropylaminomethyl group, imparts valuable properties for applications ranging from sensing to catalysis and drug delivery. A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization and for quality control in its synthesis and application. This guide provides a comprehensive overview of the spectroscopic data of (2-((diisopropylamino)methyl)phenyl)boronic acid, offering insights into its structural features and providing practical experimental protocols for its characterization.

Molecular Identity

| Identifier | Value |

| Chemical Name | (2-((diisopropylamino)methyl)phenyl)boronic acid |

| CAS Number | 95753-26-7 |

| Molecular Formula | C₁₃H₂₂BNO₂ |

| Molecular Weight | 235.13 g/mol |

| SMILES | CC(C)N(CC1=CC=CC=C1B(O)O)C(C)C |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Phenyl Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents B[label="B", pos="2.6,0!"]; O1 [label="O", pos="3.5,1!"]; H1[label="H", pos="4.2,1!"]; O2 [label="O", pos="3.5,-1!"]; H2[label="H", pos="4.2,-1!"]; C7 [label="CH₂", pos="-2.6,-0.75!"]; N [label="N", pos="-3.9,-0.75!"]; C8 [label="CH", pos="-5.2,0!"]; C9 [label="CH₃", pos="-6.5,0.75!"]; C10 [label="CH₃", pos="-5.2,1.5!"]; C11 [label="CH", pos="-5.2,-1.5!"]; C12 [label="CH₃", pos="-6.5,-2.25!"]; C13 [label="CH₃", pos="-5.2,-3!"];

C5 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2; C2 -- C7; C7 -- N; N -- C8; C8 -- C9; C8 -- C10; N -- C11; C11 -- C12; C11 -- C13; }

Figure 1: 2D structure of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Synthesis Overview

The primary synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid involves the reductive amination of 2-formylphenylboronic acid with diisopropylamine. This method is efficient and allows for good control over the final product.

Figure 2: General synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a solution of 2-formylphenylboronic acid (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE), add diisopropylamine (1.2 eq).

-

Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution at room temperature. The choice of reducing agent is critical; weaker reducing agents are preferred to avoid reduction of the boronic acid group.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (2-((diisopropylamino)methyl)phenyl)boronic acid.

Spectroscopic Data & Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For (2-((diisopropylamino)methyl)phenyl)boronic acid, the following resonances are expected:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₄) | 7.2 - 7.8 | Multiplet | 4H | The ortho, meta, and para protons on the phenyl ring will exhibit complex splitting patterns due to their differing electronic environments and coupling to each other. |

| Benzylic (CH₂) | ~3.8 - 4.2 | Singlet | 2H | The chemical shift is influenced by the adjacent nitrogen and the aromatic ring. |

| Methine (CH) of isopropyl | ~3.0 - 3.5 | Septet | 2H | The methine protons of the two isopropyl groups are coupled to the six methyl protons. |

| Methyl (CH₃) of isopropyl | ~1.0 - 1.3 | Doublet | 12H | The twelve methyl protons of the two isopropyl groups are coupled to the methine proton. |

| Boronic acid (B(OH)₂) | Broad singlet | 2H | The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad signal due to exchange. |

Causality Behind Expected Shifts: The electron-withdrawing nature of the boronic acid group and the electron-donating nature of the aminomethyl group will influence the chemical shifts of the aromatic protons. The protons on the carbon adjacent to the boron atom are expected to be the most deshielded. The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-B) | ~130 - 140 | The carbon atom directly attached to the boron atom is typically deshielded. Its signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| Aromatic (C-H) | ~125 - 135 | The chemical shifts of the other aromatic carbons will vary depending on their position relative to the substituents. |

| Benzylic (CH₂) | ~55 - 65 | The chemical shift is influenced by the adjacent nitrogen and aromatic ring. |

| Methine (CH) of isopropyl | ~45 - 55 | |

| Methyl (CH₃) of isopropyl | ~20 - 25 |

Expert Insight: In the ¹³C NMR spectra of phenylboronic acids, the signal for the carbon atom attached to the boron (the ipso-carbon) can sometimes be difficult to observe or may appear as a broad, low-intensity peak.[1] This is due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which can lead to efficient relaxation and broadening of the attached carbon's signal.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-((diisopropylamino)methyl)phenyl)boronic acid, the molecular ion peak ([M]⁺) would be expected at m/z 235.13.

Expected Fragmentation Pattern:

-

Loss of a hydroxyl group (-OH): A peak at [M-17]⁺.

-

Loss of water (-H₂O): A peak at [M-18]⁺.

-

Loss of an isopropyl group (-C₃H₇): A peak at [M-43]⁺.

-

Benzylic cleavage: A prominent peak corresponding to the formation of the diisopropylaminomethyl cation or the phenylboronic acid radical cation.

Figure 3: Potential mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong | |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | A series of bands is expected. |

| B-O stretch | 1310 - 1380 | Strong | This is a characteristic absorption for boronic acids.[2] |

| C-N stretch | 1000 - 1250 | Medium |

Trustworthiness of Protocols: The following experimental protocols are based on established methodologies for the spectroscopic analysis of organic compounds and have been adapted for the specific characteristics of aminophenylboronic acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of (2-((diisopropylamino)methyl)phenyl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic B(OH)₂ protons.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. A brief sonication may be used if necessary.

-

For quantitative NMR, a known amount of an internal standard should be added.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for adequate resolution.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum and improve sensitivity.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) can aid in protonation and improve signal intensity for positive ion mode.

Data Acquisition:

-

The choice of ionization technique (e.g., ESI, APCI, or EI) will depend on the thermal stability and polarity of the analyte. ESI is generally a good choice for this type of molecule.

-

Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal before running the sample.

-

Ensure the sample is dry to avoid interference from water absorption bands.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of (2-((diisopropylamino)methyl)phenyl)boronic acid. While a complete set of experimentally verified spectra is not yet publicly available, the predicted data and established protocols herein offer a solid foundation for researchers. As more data becomes available, this guide will be updated to reflect the most current and accurate information, further aiding the scientific community in the exploration and application of this versatile compound.

References

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. ResearchGate. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

-

Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR. ResearchGate. [Link]

-

Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and. The University of Tokyo. [Link]

-

Supporting Information - Theranostics. Theranostics. [Link]

Sources

Unraveling the Structural Enigma of (2-((diisopropylamino)methyl)phenyl)boronic acid: A Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (2-((diisopropylamino)methyl)phenyl)boronic acid stands as a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its unique structural features, characterized by the juxtaposition of a sterically hindered amino group and a reactive boronic acid moiety on an aromatic scaffold, suggest a rich potential for novel applications. This guide endeavors to provide a comprehensive technical overview of this compound. However, a critical gap in the current scientific literature must be acknowledged: the definitive crystal structure of (2-((diisopropylamino)methyl)phenyl)boronic acid has not yet been publicly reported. In the absence of empirical crystallographic data, this document will leverage established principles of structural chemistry, data from analogous compounds, and theoretical considerations to construct a predictive model of its solid-state architecture. Furthermore, this guide will detail established synthetic protocols for related aminophenylboronic acids, outline their broad-ranging applications in drug discovery, and provide a forward-looking perspective on the research avenues that a definitive crystal structure determination would unlock.

Introduction: The Allure of ortho-Substituted Phenylboronic Acids

Phenylboronic acids have emerged as indispensable tools in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their utility in carbon-carbon bond formation, the boronic acid functional group possesses a unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems. The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity.

The specific placement of a diisopropylaminomethyl group at the ortho-position to the boronic acid introduces several intriguing structural and chemical features. The bulky diisopropylamino group can exert significant steric influence, potentially directing intermolecular interactions and influencing the crystal packing. Furthermore, the nitrogen atom introduces a basic site capable of forming intramolecular coordination with the Lewis acidic boron center, a phenomenon known to modulate the reactivity and stability of boronic acids. Understanding the interplay of these factors is paramount for the rational design of novel catalysts, materials, and therapeutic agents.

Predicted Crystal Structure and Intermolecular Interactions

While a definitive crystal structure for (2-((diisopropylamino)methyl)phenyl)boronic acid remains elusive, we can infer its likely solid-state characteristics by examining the crystallographic data of analogous compounds, such as 4-(methoxycarbonyl)phenylboronic acid.[1] It is highly probable that the molecule engages in extensive hydrogen bonding, a hallmark of boronic acid crystal structures.

Key Predicted Structural Features:

-

Hydrogen-Bonded Dimers: A recurring motif in the crystal structures of phenylboronic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the boronic acid hydroxyl groups.[1] It is anticipated that (2-((diisopropylamino)methyl)phenyl)boronic acid will adopt a similar dimeric arrangement.

-

Intramolecular B-N Coordination: The proximity of the amino nitrogen to the boron atom allows for the possibility of an intramolecular dative bond. This interaction would lead to a tetracoordinate boron center, significantly altering the geometry and reactivity of the boronic acid. The presence and strength of this interaction would be highly dependent on the steric hindrance imposed by the isopropyl groups and the electronic environment.

-

π-π Stacking: The aromatic phenyl rings are likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The specific nature of these interactions (e.g., face-to-face or offset) will be dictated by the steric demands of the substituents.

The interplay between these intermolecular forces will ultimately determine the macroscopic properties of the crystalline material, including its melting point, solubility, and polymorphism.

Caption: Predicted molecular structure of (2-((diisopropylamino)methyl)phenyl)boronic acid with potential intramolecular B-N coordination.

Synthesis and Purification: A Generalized Protocol

Experimental Protocol (Generalized):

-

Protection of the Amine: Start with N,N-diisopropylbenzylamine. While the diisopropyl groups offer significant steric protection, for highly reactive lithiation steps, further protection might be considered, though often it is not necessary.

-

ortho-Lithiation: Dissolve the starting amine in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong organolithium base, such as n-butyllithium or sec-butyllithium, dropwise. The ortho-directing nature of the aminomethyl group will favor lithiation at the C2 position of the phenyl ring. The reaction is typically stirred for several hours at low temperature.

-

Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The borate ester acts as an electrophile, reacting with the aryllithium to form a boronate ester intermediate. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H2SO4). This hydrolyzes the boronate ester to the desired boronic acid.

-

Workup and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure (2-((diisopropylamino)methyl)phenyl)boronic acid.

Caption: Generalized workflow for the synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Applications in Drug Discovery and Beyond

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this functionality. Their ability to act as protease inhibitors, through the formation of a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, is a key mechanism of action.

Potential Therapeutic Applications:

-

Anticancer Agents: Many boronic acid-containing molecules exhibit potent anticancer activity.[2] The specific substitution pattern of (2-((diisopropylamino)methyl)phenyl)boronic acid could lead to novel inhibitors of cancer-related enzymes.

-

Enzyme Inhibition: The unique steric and electronic properties of this molecule could be harnessed to design highly selective inhibitors for a range of enzymes implicated in various diseases.

-

Glucose Sensing: The diol-binding capability of the boronic acid moiety makes it a candidate for the development of glucose sensors for diabetes management. The ortho-amino group can modulate the pKa of the boronic acid, allowing for sensing at physiological pH.

Caption: Potential mechanism of action for (2-((diisopropylamino)methyl)phenyl)boronic acid in a drug discovery context.

Future Directions: The Imperative of Crystal Structure Determination

The absence of a definitive crystal structure for (2-((diisopropylamino)methyl)phenyl)boronic acid represents a significant knowledge gap. Elucidation of its three-dimensional structure would provide invaluable insights into:

-

Conformational Preferences: A crystal structure would reveal the preferred conformation of the diisopropylaminomethyl group and its orientation relative to the boronic acid.

-

Intra- and Intermolecular Interactions: The precise nature of hydrogen bonding, B-N coordination, and π-stacking interactions would be unequivocally determined.

-

Structure-Activity Relationships: A definitive structure would serve as a foundational piece of data for computational modeling and the rational design of new derivatives with enhanced properties.

It is our hope that this guide will stimulate further research into this promising molecule, leading to the experimental determination of its crystal structure and unlocking its full potential in the fields of materials science and drug discovery.

References

Sources

A Technical Guide to the Lewis Acidity of Ortho-Substituted Phenylboronic Acids: Principles, Quantification, and Applications

Abstract

Phenylboronic acids are a cornerstone of modern organic chemistry, valued for their versatility in synthesis, catalysis, and materials science. Their reactivity is fundamentally governed by the Lewis acidity of the boron center. The introduction of substituents onto the phenyl ring provides a powerful tool for modulating this acidity. Substituents at the ortho position, however, exert a unique and often non-intuitive influence due to the interplay of proximate steric and electronic effects. This guide provides an in-depth exploration of the "ortho effect" in phenylboronic acids, detailing the underlying principles that govern their Lewis acidity, the experimental and computational methods used for its quantification, and the practical applications that leverage these unique properties for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Understanding Boronic Acid Lewis Acidity

Boronic acids, R-B(OH)₂, are not classical Brønsted acids that donate a proton from a hydroxyl group. Instead, they function as Lewis acids by accepting a lone pair of electrons from a Lewis base.[1] In aqueous media, this base is typically a hydroxide ion. This interaction involves the rehybridization of the boron atom from a trigonal planar (sp²) geometry to a more sterically demanding tetrahedral (sp³) boronate anion, [R-B(OH)₃]⁻.[2] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is commonly expressed by its pKa value.[2][3]

The position of this equilibrium is highly sensitive to the electronic properties of the R group. For phenylboronic acids, electron-withdrawing groups (EWGs) on the phenyl ring stabilize the resulting negative charge on the boronate species, shifting the equilibrium to the right and increasing acidity (lowering the pKa).[2][4] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (raising the pKa).[2] While this trend is predictable for meta and para substituents, the ortho position introduces complexities that defy simple electronic arguments.

Figure 1: The fundamental equilibrium of a phenylboronic acid with a hydroxide ion, illustrating the change in boron hybridization.

The Ortho Effect: A Dichotomy of Steric and Electronic Influences

The "ortho effect" describes the unique behavior of ortho-substituted compounds compared to their meta and para isomers. In phenylboronic acids, this manifests as a complex interplay between steric hindrance, which generally decreases acidity, and intramolecular interactions or powerful inductive effects, which can significantly increase it.

Steric Hindrance: Impeding Tetrahedralization

The transition from a trigonal planar acid to a tetrahedral boronate involves a significant geometric change. Bulky ortho-substituents can sterically clash with the hydroxyl groups of the incoming base or the boronate itself, impeding this transformation. This steric strain destabilizes the tetrahedral product, shifting the equilibrium back towards the starting materials and thereby decreasing the Lewis acidity (increasing pKa).[5][6] For instance, ortho-substituents like trifluoromethoxy (-OCF₃) can render the boronic acid less acidic than its isomers due to this steric effect dominating over the group's electron-withdrawing nature.[6][7]

Intramolecular Stabilization: An Acidity-Enhancing Phenomenon

Contrary to the general steric effect, certain ortho-substituents can dramatically increase Lewis acidity through intramolecular stabilization of the boronate anion.

-

Hydrogen Bonding: An ortho-fluoro substituent is a classic example. The fluorine atom can form an intramolecular hydrogen bond with one of the hydroxyl protons on the tetrahedral boronate (B-O-H···F). This interaction provides an additional stabilizing force for the anionic product, strongly favoring its formation and resulting in a significant increase in acidity.[7][8]

-

Inductive Effects: A powerful electron-withdrawing group like a nitro group (-NO₂) at the ortho position drastically increases acidity, primarily through a strong inductive (-I) effect due to its proximity to the boron center.[3] While steric hindrance is also present, the electronic effect is overwhelmingly dominant.

Torsional Effects on Conjugation

Ortho-substituents can force the B(OH)₂ group to twist out of the plane of the aromatic ring.[3][9] This disruption of coplanarity reduces the π-conjugation between the boron's vacant p-orbital and the phenyl ring system. This can alter the electronic communication between the ring and the boron center, further complicating the prediction of Lewis acidity.

Figure 2: Competing steric and stabilizing effects of ortho-substituents that determine the net Lewis acidity.

Methodologies for Quantifying Lewis Acidity

Accurately quantifying the Lewis acidity of ortho-substituted phenylboronic acids is essential for understanding their reactivity. Several robust methods are available, each suited to different conditions.

Aqueous Acidity: pKa Determination

For applications in aqueous environments, direct measurement of the pKa is the most relevant method. Spectrophotometric titration is a common and reliable technique.

Experimental Protocol: Spectrophotometric pKa Determination

-

Stock Solution Preparation: Prepare a stock solution of the ortho-substituted phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

-

Indicator Solution: Prepare a stock solution of a pH-sensitive dye that interacts with boronic acids, such as Alizarin Red S (ARS), in deionized water.

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

-

Titration: In a 96-well plate or a series of cuvettes, add a fixed amount of the boronic acid stock solution and the ARS indicator solution to each buffer solution.

-

Spectroscopic Measurement: Measure the absorbance spectrum (e.g., from 400-600 nm) for each sample. The binding of the boronic acid to ARS results in a spectral shift.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Anhydrous Acidity: The Gutmann-Beckett Method

For non-aqueous applications, such as catalysis in organic solvents, the Gutmann-Beckett method provides a direct measure of Lewis acidity.[10][11] It uses a Lewis base probe, triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination to the Lewis acid. The difference, Δδ(³¹P), is proportional to the Lewis acid strength and is used to calculate the Acceptor Number (AN).[12]

Experimental Protocol: Gutmann-Beckett Analysis

-

Reference Spectrum: Dissolve triethylphosphine oxide (Et₃PO) in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆) and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_free).

-

Sample Preparation: In an inert atmosphere (glovebox), prepare a 1:1 molar solution of the ortho-substituted phenylboronic acid and Et₃PO in the same deuterated solvent.

-

Adduct Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the chemical shift of the boronic acid-Et₃PO adduct (δ_adduct).

-

Calculation:

-

Calculate the chemical shift difference: Δδ(³¹P) = δ_adduct - δ_free.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 * (Δδ(³¹P)).

-

Table 1: Lewis Acidity Data for Selected Phenylboronic Acids

| Compound | Substituent | pKa | Gutmann-Beckett AN (Calculated) | Primary Ortho Effect |

| Phenylboronic Acid | H | 8.83[1] | ~41.4 | - |

| 2-Nitrophenylboronic Acid | 2-NO₂ | 7.83[3] | > 41.4 | Strong Inductive Effect |

| 2-Fluorophenylboronic Acid | 2-F | ~8.0[7] | > 41.4 | Intramolecular H-Bonding |

| 2-(Trifluoromethyl)phenylboronic Acid | 2-CF₃ | ~8.7[7] | < 41.4 | Steric Hindrance |

Note: AN values are illustrative and depend on experimental conditions. The trend is the key takeaway.

Computational Assessment: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a powerful theoretical metric for intrinsic Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[13][14] It is calculated using quantum chemical methods and provides a universal scale that is free from solvent or steric effects related to a specific probe molecule.[15] This makes it ideal for comparing the inherent electronic properties of different boronic acids and for designing new Lewis acids with desired strengths.[14]

Figure 3: Decision workflow for choosing the appropriate method to quantify the Lewis acidity of a boronic acid.

Applications in Research and Development

The ability to fine-tune Lewis acidity using ortho-substituents has profound implications across various scientific disciplines.

Advanced Catalyst Design

In catalysis, the Lewis acidity of a boronic acid catalyst is directly linked to its activity. For some reactions, however, a simple increase in acidity is not sufficient. In a notable example of dehydrative amidation, an ortho-substituent on the phenylboronic acid catalyst was found to be crucial.[16] Mechanistic studies suggest the ortho-group sterically shields the boron center in the active intermediate, preventing unwanted coordination by the amine nucleophile and thereby accelerating the desired C-N bond formation.[16] This demonstrates a sophisticated use of the ortho-effect, where steric hindrance is leveraged for kinetic control rather than simply modulating thermodynamic acidity.

Selective Chemical Sensing

Ortho-substituted phenylboronic acids are workhorses in the field of chemical sensing, particularly for diol-containing molecules like saccharides.[17][18] The binding of a diol to the boronic acid forms a cyclic boronate ester, which is a more stable five- or six-membered ring. This binding event alters the electronic properties and Lewis acidity of the boron center, which can be transduced into a fluorescent or colorimetric signal.[9] The strategic placement of ortho-substituents is used to create a specific steric and electronic environment around the boron atom, enabling selective recognition of one saccharide over another.[17]

Innovations in Medicinal Chemistry

Boronic acids are a validated pharmacophore in drug development, with approved drugs for cancer and fungal infections. Their mechanism of action often involves the Lewis acidic boron atom forming a reversible covalent bond with a nucleophilic residue (e.g., a serine hydroxyl) in an enzyme's active site.[2] The affinity and residence time of the inhibitor are highly dependent on the boron's Lewis acidity. Ortho-substituents are critical for optimizing this interaction.[2]

Furthermore, the cyclization of an ortho-substituted phenylboronic acid, such as 2-formylphenylboronic acid, leads to the formation of a benzoxaborole scaffold.[19][20] Benzoxaboroles possess enhanced acidity and stability compared to their open-chain counterparts, making them privileged structures in medicinal chemistry.[19][21] The drug Tavaborole, an antifungal agent, is a prominent example of this class.

Summary and Outlook

The Lewis acidity of ortho-substituted phenylboronic acids is governed by a delicate balance of steric hindrance, intramolecular stabilization, and torsional effects. This "ortho effect" provides a sophisticated toolkit for chemists to modulate reactivity in ways not achievable with meta or para substitution. Understanding these principles is paramount for the rational design of next-generation catalysts, highly selective sensors, and potent therapeutic agents. As our ability to predict and quantify these subtle interactions through advanced computational models improves, the strategic use of ortho-substitution will undoubtedly continue to drive innovation in both fundamental and applied chemistry.

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC. [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). [Link]

-

Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. PubMed. [Link]

-

Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ACS Publications. [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Library of Medicine. [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications (RSC Publishing). [Link]

-

Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. ResearchGate. [Link]

-

Gutmann–Beckett method. Wikipedia. [Link]

-

Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications. [Link]

-

An easy-to-perform evaluation of steric properties of Lewis acids. RSC Publishing. [Link]

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. [Link]

-

Fluorid Ion Affinity (FIA). The Krossing Group - Universität Freiburg. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. Wiley Online Library. [Link]

-

Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

-

Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

-

Determination of the Lewis acidity of BoCb 3 using the Gutmann-Beckett method. ResearchGate. [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. [Link]

-

Dalton Transactions. RSC Publishing. [Link]

-

Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. [Link]

-

Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Link]

-

An easy-to-perform evaluation of steric properties of Lewis acids. PMC - PubMed Central. [Link]

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. PMC - PubMed Central. [Link]

-

Catalytic Enantioselective Addition of Phenylboronic Acid and Phenylboroxine to N-Tosylimines: Pd-II and Rh-I Catalysis. ResearchGate. [Link]

-

Computational studies of lewis acidity and basicity in frustrated lewis pairs. PubMed. [Link]

-

A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science (RSC Publishing). [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 10. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]

An In-Depth Technical Guide to the Electronic Properties of Aminomethylphenyl Boronic Acids for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of Aminomethylphenyl Boronic Acids

(Aminomethyl)phenyl boronic acids represent a fascinating and increasingly important class of molecules at the intersection of synthetic chemistry, sensor technology, and pharmacology. Their unique electronic properties, governed by the interplay between the boronic acid moiety and the aminomethyl group, dictate their reactivity, molecular recognition capabilities, and ultimately, their utility in drug design and diagnostics. This guide provides a comprehensive exploration of these electronic characteristics, offering a foundational understanding for researchers and drug development professionals seeking to harness the full potential of these versatile compounds. We will delve into the structural nuances that drive their electronic behavior, explore key experimental and computational techniques for their characterization, and provide practical insights into their application.

The Core Architecture: Understanding the Electronic Landscape

The fundamental structure of an aminomethylphenyl boronic acid features a phenyl ring substituted with both a boronic acid [-B(OH)₂] and an aminomethyl [-CH₂NH₂] group. The electronic properties of this scaffold are not merely a sum of its parts; rather, they are a product of the intricate electronic communication between these two functional groups, mediated by the aromatic ring. The position of the aminomethyl group relative to the boronic acid (ortho, meta, or para) profoundly influences this interaction and, consequently, the molecule's overall electronic character.

The Boronic Acid Moiety: A Lewis Acidic Center

The boron atom in the boronic acid group possesses a vacant p-orbital, rendering it a Lewis acid. This inherent electron deficiency is a cornerstone of its reactivity and its ability to interact with Lewis bases, most notably the diol moieties found in saccharides. The acidity of the boronic acid, quantified by its pKa, is a critical parameter influencing its binding affinity and kinetics. For unsubstituted phenylboronic acid, the pKa is approximately 8.8.

The Aminomethyl Group: A Modulator of Electronic Properties

The aminomethyl group introduces a basic nitrogen atom and a flexible methylene linker. Its influence on the electronic properties of the phenylboronic acid is twofold:

-

Inductive and Resonance Effects: The aminomethyl group can exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. The net electronic effect is highly dependent on its position on the aromatic ring.

-

Intramolecular Interactions: In the ortho isomer, the proximity of the aminomethyl group to the boronic acid allows for a direct intramolecular dative bond between the nitrogen and boron atoms. This interaction significantly alters the electronic environment of the boronic acid.

The interplay of these factors leads to distinct electronic signatures for the ortho, meta, and para isomers, impacting their acidity, spectroscopic properties, and electrochemical behavior.

Isomeric Deep Dive: A Comparative Analysis of Electronic Properties

The spatial arrangement of the aminomethyl and boronic acid groups is the primary determinant of the distinct electronic properties of the three isomers.

ortho-Aminomethylphenyl Boronic Acid: A Case of Intramolecular Cooperation

The ortho isomer is arguably the most studied and utilized of the three, primarily due to a unique intramolecular B-N dative bond.

In the ortho configuration, the nitrogen lone pair of the aminomethyl group can coordinate with the empty p-orbital of the boron atom, forming a five-membered ring. This intramolecular coordination has several significant consequences:

-

Increased Lewis Acidity: The formation of the B-N bond effectively withdraws electron density from the boron atom, increasing its Lewis acidity. This enhanced acidity leads to a lower pKa compared to the meta and para isomers, making it a more effective binder of diols at physiological pH.

-

Structural Rigidity: The cyclic structure imparts a degree of conformational rigidity, which can be advantageous in the design of specific molecular receptors.

A key electronic property of ortho-aminomethylphenyl boronic acid is its significantly lower pKa compared to phenylboronic acid and the other isomers. The aminomethyl group, through the intramolecular B-N interaction, acts as an effective electron-withdrawing group, stabilizing the anionic boronate form and thus lowering the pKa. This feature is critical for its application in saccharide sensing in biological systems, which typically operate at neutral pH.

meta-Aminomethylphenyl Boronic Acid: Inductive Effects Dominate

In the meta isomer, the aminomethyl group is too distant to form a direct intramolecular bond with the boronic acid. Therefore, its electronic influence is primarily transmitted through the aromatic ring via inductive effects. The -CH₂NH₂ group is generally considered to be weakly electron-withdrawing through induction, which would be expected to have a modest effect on the pKa of the boronic acid compared to the unsubstituted phenylboronic acid.

para-Aminomethylphenyl Boronic Acid: A Balance of Inductive and Resonance Effects

For the para isomer, both inductive and resonance effects of the aminomethyl group are at play. The methylene spacer between the nitrogen and the phenyl ring disrupts direct resonance delocalization of the nitrogen's lone pair into the ring. However, hyperconjugation and inductive effects will still influence the electron density of the aromatic system. The overall electronic effect is a combination of these factors, and its impact on the boronic acid's Lewis acidity is generally less pronounced than the direct intramolecular interaction in the ortho isomer.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for a thorough understanding of the electronic properties of aminomethylphenyl boronic acids.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the electronic environment of the chromophore, which in this case is the substituted phenyl ring.

-

Expected Trends: A comparative analysis of the isomers would likely reveal shifts in λmax. The intramolecular B-N interaction in the ortho isomer may lead to a distinct absorption profile compared to the meta and para isomers. Changes in solvent polarity can also provide information about the nature of the electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for Aminomethylphenyl Boronic Acid Isomers in Methanol

| Isomer | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| ortho | (Expected to be distinct) | (Value) |

| meta | (Value) | (Value) |

| para | (Value) | (Value) |

| Phenylboronic Acid | ~270 | ~150 |

(Note: This table is illustrative. Experimental values would need to be determined.)

Fluorescence Spectroscopy

Many aminomethylphenyl boronic acid derivatives are fluorescent, making them valuable as sensors. The fluorescence emission wavelength and quantum yield are highly sensitive to the electronic structure and the local environment.

-

Sensing Mechanism: The fluorescence of these compounds can be modulated by the binding of diols to the boronic acid. This is often due to changes in photoinduced electron transfer (PET) processes. In the free boronic acid, the nitrogen lone pair can quench the fluorescence of an appended fluorophore. Upon diol binding, the Lewis acidity of the boron increases, strengthening the B-N interaction and suppressing PET, leading to a "turn-on" of fluorescence.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of a molecule. By measuring the oxidation and reduction potentials, one can gain insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Expected Isomeric Differences: The different electronic environments of the isomers are expected to result in different redox potentials. The ortho isomer, with its intramolecular B-N interaction, might exhibit a different electrochemical signature compared to the more electronically similar meta and para isomers.

Table 2: Representative Electrochemical Data to be Determined for Aminomethylphenyl Boronic Acid Isomers

| Isomer | Oxidation Potential (Epa, V vs. ref) | Reduction Potential (Epc, V vs. ref) |

| ortho | (Value) | (Value) |

| meta | (Value) | (Value) |

| para | (Value) | (Value) |

(Note: Values are dependent on experimental conditions such as solvent, electrolyte, and scan rate.)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data and providing a deeper understanding of the electronic structure of these molecules.

HOMO-LUMO Analysis

The energies of the HOMO and LUMO are fundamental electronic properties that relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

-

Computational Insights: DFT calculations can predict the HOMO-LUMO energies and their spatial distributions for each isomer. This can help rationalize the observed spectroscopic and electrochemical data. For example, a smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption in the UV-Vis spectrum.

Table 3: Predicted HOMO-LUMO Energies from DFT Calculations (Illustrative)

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| ortho | (Value) | (Value) | (Value) |

| meta | (Value) | (Value) | (Value) |

| para | (Value) | (Value) | (Value) |

(Note: These values are dependent on the level of theory and basis set used in the calculation.)

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a starting point for the characterization of aminomethylphenyl boronic acids. It is crucial to adapt and optimize these methods based on the specific instrumentation and research goals.

Synthesis of Aminomethylphenyl Boronic Acids

The synthesis of these compounds can be achieved through various routes, often starting from the corresponding bromotoluenes or nitrobenzyl bromides. A general, illustrative procedure is outlined below.

Protocol 5.1.1: General Synthesis of (Aminomethyl)phenyl Boronic Acid

-

Protection of the Amino Group: If starting from an aminomethyl precursor, protect the amine (e.g., as a Boc-carbamate) to prevent interference with subsequent reactions.

-

Lithiation and Borylation: React the corresponding aryl bromide with a strong base such as n-butyllithium at low temperature (-78 °C) to form the aryllithium species.

-

Quenching with a Borate Ester: Quench the aryllithium with a trialkyl borate, such as trimethyl borate, to form the boronate ester.

-

Hydrolysis: Hydrolyze the boronate ester under acidic conditions to yield the boronic acid.

-

Deprotection: If applicable, deprotect the amino group to obtain the final product.

-

Purification: Purify the product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Spectroscopy Protocol

Protocol 5.2.1: Acquisition of UV-Vis Spectra

-

Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).

-

Dilution: Prepare a series of dilutions to determine a suitable concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry Protocol

Protocol 5.3.1: Electrochemical Analysis

-

Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve a known concentration of the aminomethylphenyl boronic acid isomer in the electrolyte solution.

-

Electrochemical Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range at a defined scan rate (e.g., 100 mV/s).

-

Data Analysis: Identify the anodic (Epa) and cathodic (Epc) peak potentials.

Conclusion and Future Directions

The electronic properties of aminomethylphenyl boronic acids are a rich and complex field of study with significant implications for drug discovery and the development of advanced sensor technologies. The positional isomerism of the aminomethyl group provides a powerful tool for tuning the electronic characteristics of the boronic acid, with the ortho isomer exhibiting particularly interesting behavior due to the intramolecular B-N interaction.

Future research should focus on a systematic and comparative experimental and computational investigation of all three isomers to create a comprehensive electronic property database. This will enable a more rational design of aminomethylphenyl boronic acid-based molecules with tailored properties for specific applications, from highly selective saccharide sensors to potent enzyme inhibitors. The continued exploration of these fascinating molecules promises to unlock new opportunities in medicinal and materials chemistry.

References

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed. (2019). Retrieved from [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022). Retrieved from [Link]

The Strategic Advantage of (2-((diisopropylamino)methyl)phenyl)boronic acid in Modern Biaryl Synthesis: Application Notes and Protocols

Introduction: Navigating the Complexities of Sterically Hindered Biaryl Synthesis

The construction of biaryl and heterobiaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance and generally mild conditions.[1][2] However, the synthesis of sterically encumbered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge to this otherwise robust methodology. Such transformations often suffer from low yields due to the steric hindrance impeding the crucial transmetalation step in the catalytic cycle.

This technical guide introduces (2-((diisopropylamino)methyl)phenyl)boronic acid as a highly effective reagent for the synthesis of sterically hindered biaryls. The strategic placement of the bulky N,N-diisopropylaminomethyl group at the ortho-position offers a unique combination of steric bulk and potential for intramolecular assistance, providing a powerful tool for overcoming common limitations in Suzuki-Miyaura couplings.

This document will provide a comprehensive overview of the synthesis of this valuable reagent, its mechanistic implications in the Suzuki-Miyaura coupling, and detailed, field-proven protocols for its application in the synthesis of challenging biaryl structures.

The Reagent: Synthesis and Mechanistic Rationale

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid

The preparation of (2-((diisopropylamino)methyl)phenyl)boronic acid is most effectively achieved through a directed ortho-metalation (DoM) strategy.[3] The N,N-diisopropylaminomethyl group acts as a powerful directed metalation group (DMG), facilitating the regioselective deprotonation of the ortho-position of N,N-diisopropylbenzylamine by a strong organolithium base. The resulting aryllithium species is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[4]

The N,N-diisopropylaminomethyl group's efficacy as a DMG stems from the Lewis basicity of the nitrogen atom, which coordinates to the lithium cation of the alkyllithium base.[5] This coordination brings the base into close proximity to the ortho-proton, enabling its selective abstraction.[6]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid via directed ortho-metalation.

Mechanistic Implications in Suzuki-Miyaura Coupling: The Role of the Ortho-Amino Group

The presence of the ortho-N,N-diisopropylaminomethyl group is hypothesized to influence the Suzuki-Miyaura coupling through two primary mechanisms:

-

Steric Acceleration: The bulky diisopropylamino group can pre-organize the transition state of the transmetalation step, potentially accelerating the reaction for sterically demanding substrates.

-

Chelation Assistance: The nitrogen atom can coordinate to the palladium center during the catalytic cycle. This intramolecular chelation can stabilize key intermediates and facilitate the delivery of the aryl group from boron to palladium, thereby lowering the activation energy of the transmetalation step.[7]

Diagram of the Proposed Catalytic Cycle:

Sources

- 1. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

The Strategic Advantage of Intramolecular Coordination in Chan-Lam Couplings: Application Notes and Protocols for (2-((diisopropylamino)methyl)phenyl)boronic Acid

The Chan-Lam coupling reaction stands as a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under relatively mild conditions.[1][2][3] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols offers a significant advantage over palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to the lower cost and toxicity of copper catalysts, as well as its tolerance for air and moisture.[4] This guide provides an in-depth look into the application of a specialized boronic acid, (2-((diisopropylamino)methyl)phenyl)boronic acid, in the Chan-Lam coupling, detailing its unique reactivity, experimental protocols, and the strategic advantage conferred by its intramolecularly coordinating amino group.

The Power of Intramolecular Assistance in the Chan-Lam Coupling

The generally accepted mechanism for the Chan-Lam coupling involves a catalytic cycle initiated by the coordination of the amine and the boronic acid to a copper(II) salt. This is followed by transmetalation, reductive elimination to form the desired C-N bond, and reoxidation of the resulting copper(I) species back to copper(II) by an oxidant, often atmospheric oxygen.[4]

The use of (2-((diisopropylamino)methyl)phenyl)boronic acid introduces a key structural feature that can significantly influence this catalytic cycle. The ortho-diisopropylaminomethyl group acts as an intramolecular Lewis base, which can pre-coordinate to the boron atom, forming a more reactive "ate" complex. This pre-coordination is thought to facilitate the transmetalation step with the copper catalyst, potentially leading to faster reaction rates and higher yields, even at lower temperatures.

Sources

Application Notes and Protocols for Carbohydrate Sensing Using (2-((diisopropylamino)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Carbohydrate Recognition

Carbohydrates are fundamental to a vast array of biological processes, from cellular metabolism and communication to pathogenesis. The ability to selectively detect and quantify specific saccharides is therefore of paramount importance in biomedical research and clinical diagnostics. Phenylboronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding to the cis-diol moieties present in carbohydrates. This interaction forms the basis of innovative sensing technologies.

This guide focuses on a particularly effective derivative, (2-((diisopropylamino)methyl)phenyl)boronic acid) . The strategic placement of a diisopropylaminomethyl group at the ortho position to the boronic acid moiety significantly enhances its performance as a fluorescent sensor. This structural feature modulates the Lewis acidity of the boron center and provides a mechanism for a clear "turn-on" fluorescence signal upon carbohydrate binding, making it a powerful tool for researchers in the field.

Underlying Principles: Mechanism of Action

The sensing mechanism of (2-((diisopropylamino)methyl)phenyl)boronic acid relies on the principles of reversible covalent bonding and photoinduced electron transfer (PET).

In its unbound state, the lone pair of electrons on the nitrogen atom of the diisopropylamino group can quench the fluorescence of an adjacent fluorophore (often an intrinsic property of the aromatic system or an appended chromophore) through a PET process. Upon introduction of a carbohydrate with cis-1,2- or 1,3-diols, the boronic acid undergoes a reversible esterification reaction to form a cyclic boronate ester. This binding event increases the Lewis acidity of the boron atom, leading to a stronger dative bond between the nitrogen and boron atoms. This intramolecular coordination restricts the PET process, resulting in a significant enhancement of fluorescence intensity. The strength of this fluorescence "turn-on" response is proportional to the concentration of the carbohydrate, allowing for quantitative analysis.

Figure 1: Signaling pathway of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid)

For researchers who wish to synthesize the sensor molecule, a general and reliable method involves a Grignard reaction followed by borylation and hydrolysis.

Materials:

-

2-Bromobenzaldehyde

-

Diisopropylamine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Protocol:

-

Reductive Amination: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in dichloromethane. Add diisopropylamine (1.1 equivalents) and stir for 30 minutes at room temperature. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-N,N-diisopropylbenzylamine.

-

Grignard Reaction and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 equivalents). Add a solution of the product from step 1 in anhydrous THF. Initiate the Grignard formation with a small crystal of iodine or gentle heating. Once the Grignard reagent has formed, cool the reaction mixture to -78 °C. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Hydrolysis and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and slowly add 1 M HCl to hydrolyze the boronic ester. Adjust the pH to neutral with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-((diisopropylamino)methyl)phenyl)boronic acid.

Experimental Protocol: Carbohydrate Sensing by Fluorescence Titration

This protocol outlines the steps for determining the binding affinity of (2-((diisopropylamino)methyl)phenyl)boronic acid with various monosaccharides using fluorescence spectroscopy.

Materials and Reagents:

-

(2-((diisopropylamino)methyl)phenyl)boronic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity monosaccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

-

High-purity solvent (e.g., methanol or DMSO for stock solutions)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of (2-((diisopropylamino)methyl)phenyl)boronic acid in methanol or DMSO.

-

Prepare 1 M stock solutions of each monosaccharide in PBS (pH 7.4).

-

-

Fluorescence Titration:

-

In a quartz cuvette, prepare a 2 mL solution of the boronic acid sensor at a final concentration of 10 µM in PBS (pH 7.4).

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 290 nm, emission scan from 300 to 500 nm).

-

Sequentially add small aliquots (e.g., 2-10 µL) of a monosaccharide stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

-

Continue the additions until no significant change in fluorescence intensity is observed (saturation).

-

-

Data Analysis:

-

Correct the fluorescence intensity data for dilution at each titration point.

-

Plot the change in fluorescence intensity (ΔF) as a function of the carbohydrate concentration.

-

Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm using non-linear regression).

-

Figure 2: Workflow for fluorescence titration experiment.

Data Presentation: Illustrative Binding Affinities

The binding affinity of (2-((diisopropylamino)methyl)phenyl)boronic acid for various monosaccharides can be quantified by the association constant (Kₐ). The following table presents illustrative data based on typical selectivities observed for this class of sensors.

| Monosaccharide | Association Constant (Kₐ, M⁻¹) at pH 7.4 |

| D-Fructose | ~1500 |

| D-Galactose | ~300 |

| D-Mannose | ~150 |

| D-Glucose | ~50 |

Note: These values are illustrative and should be determined experimentally for each specific application and set of conditions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths; low sensor concentration; instrument malfunction. | Verify instrument settings; prepare a fresh, more concentrated sensor solution; check instrument performance with a known standard. |

| Inconsistent Readings | Incomplete mixing; temperature fluctuations; photobleaching. | Ensure thorough mixing after each addition; use a temperature-controlled cuvette holder; minimize exposure of the sample to the excitation light. |

| Precipitation in the Cuvette | Poor solubility of the sensor or carbohydrate-sensor complex in the buffer. | Add a small percentage of a co-solvent (e.g., methanol or DMSO); filter solutions before use; adjust the buffer composition. |

| Unexpected Fluorescence Quenching | Presence of quenching impurities in the buffer or carbohydrate samples; aggregation of the sensor at high concentrations. | Use high-purity reagents and solvents; work at a lower sensor concentration. |

Conclusion

(2-((diisopropylamino)methyl)phenyl)boronic acid is a highly effective fluorescent sensor for the detection of carbohydrates. Its "turn-on" signaling mechanism, coupled with its selectivity for different saccharides, makes it a valuable tool for a wide range of applications in chemical biology and diagnostics. The protocols and guidelines presented here provide a solid foundation for researchers to utilize this sensor in their work, paving the way for new discoveries in the complex world of glycobiology.

References

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. [Link]

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374(6520), 345–347. [Link]

-

Chaplin, A. B., & Britovsek, G. J. P. (2018). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Society Reviews, 47(15), 5712-5724. [Link]

-

Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774. [Link]

-

Yoon, J., & Czarnik, A. W. (1992). Fluorescent chemosensors of carbohydrates. A means of chemically communicating the binding of polyols in water based on chelation-enhanced quenching. Journal of the American Chemical Society, 114(14), 5874–5875. [Link]

-

Li, M., & Wang, B. (2011). Boronic Acid-Based Fluorescent Probes for Carbohydrate Sensing. Chemistry - An Asian Journal, 6(6), 1374–1385. [Link]

-